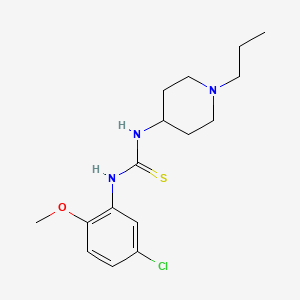

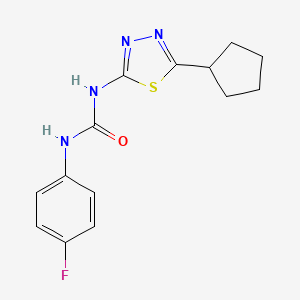

![molecular formula C11H16N2O2S3 B5867377 N-[(cyclohexylamino)carbonothioyl]-2-thiophenesulfonamide](/img/structure/B5867377.png)

N-[(cyclohexylamino)carbonothioyl]-2-thiophenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(cyclohexylamino)carbonothioyl]-2-thiophenesulfonamide, also known as CORM-3, is a transition metal carbonyl compound that has been extensively studied in the field of medicinal chemistry. CORM-3 is a well-known carbon monoxide-releasing molecule (CORM) that is used in various scientific research applications due to its unique properties.

Mechanism of Action

Mode of Action

N-(cyclohexylcarbamothioyl)thiophene-2-sulfonamide interacts with its targets, hCA-I and hCA-II, by inhibiting their activity . The compound shows a noncompetitive inhibitory property on both isoenzymes . This means that it binds to a site other than the active site of the enzymes, altering their structure and reducing their activity.

Biochemical Pathways

The inhibition of carbonic anhydrases by N-(cyclohexylcarbamothioyl)thiophene-2-sulfonamide affects the carbon dioxide hydration pathway . This pathway is crucial for the transport of carbon dioxide from tissues to the lungs. By inhibiting carbonic anhydrases, the compound disrupts this pathway, potentially affecting processes such as respiration and pH regulation.

Result of Action

The molecular and cellular effects of N-(cyclohexylcarbamothioyl)thiophene-2-sulfonamide’s action primarily involve the reduction of carbonic anhydrase activity . This can lead to a decrease in the rate of carbon dioxide transport from tissues to the lungs and potentially affect the pH balance within the body.

Biochemical Analysis

Biochemical Properties

Thiophene-based analogs, which include this compound, have been studied for their potential as biologically active compounds . These analogs have shown a variety of biological effects, suggesting that N-(cyclohexylcarbamothioyl)thiophene-2-sulfonamide may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Some thiophene-based sulfonamides have shown potent inhibition effects on human erythrocytes carbonic anhydrase I and II isoenzymes . This suggests that N-(cyclohexylcarbamothioyl)thiophene-2-sulfonamide may have similar effects on cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Some thiophene-based sulfonamides have been found to inhibit enzymes by interacting out of the catalytic active site . This suggests that N-(cyclohexylcarbamothioyl)thiophene-2-sulfonamide may exert its effects at the molecular level through similar binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .

Properties

IUPAC Name |

1-cyclohexyl-3-thiophen-2-ylsulfonylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S3/c14-18(15,10-7-4-8-17-10)13-11(16)12-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H2,12,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXBIJNLHMBWLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)NS(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

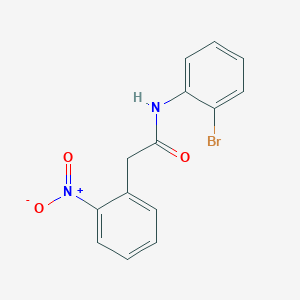

![N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5867294.png)

![N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5867308.png)

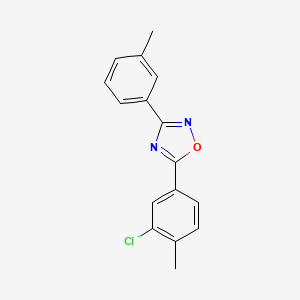

![2-{4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5867315.png)

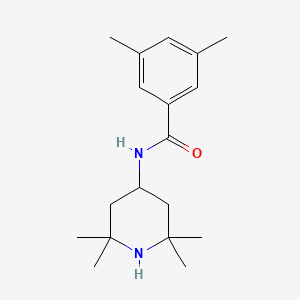

![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B5867338.png)

![2-ethoxy-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5867354.png)

![4-[(5-bromo-2-methoxybenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5867360.png)

![4-bromo-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5867366.png)